

# An In-depth Technical Guide on the Preclinical Pharmacodynamics of JNJ-77242113 (icotrokinra)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | JNJ-5207852 |           |
| Cat. No.:            | B1673071    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preclinical pharmacodynamics of JNJ-77242113, a first-in-class oral peptide antagonist of the interleukin-23 receptor (IL-23R). JNJ-77242113, also known as icotrokinra, is under development for the treatment of various immune-mediated inflammatory diseases.

#### **Mechanism of Action**

JNJ-77242113 is a macrocyclic peptide that selectively binds to the IL-23 receptor with high affinity.[1][2][3] This binding competitively inhibits the interaction between IL-23 and its receptor, thereby blocking the downstream signaling pathway.[4][5] The IL-23 pathway is a critical driver in the pathogenesis of several autoimmune diseases, including psoriasis and inflammatory bowel disease.[1][6] By inhibiting this pathway, JNJ-77242113 prevents the expansion and activation of T helper 17 (Th17) cells and the subsequent release of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.[4][7] A key feature of JNJ-77242113 is its selectivity for the IL-23 receptor, with no significant impact on the related IL-12 signaling pathway.[5][6][8]





Click to download full resolution via product page

Caption: JNJ-77242113 Mechanism of Action.



### **Quantitative Pharmacodynamic Data**

The preclinical pharmacodynamic profile of JNJ-77242113 has been characterized through a series of in vitro and in vivo studies.

| Assay                            | Cell Type/System                    | Parameter | Value           |
|----------------------------------|-------------------------------------|-----------|-----------------|
| Receptor Binding                 | Human IL-23<br>Receptor             | KD        | 7.1 pM[1][5][6] |
| IL-23 Signaling                  | Human Cells                         | IC50      | 5.6 pM[5][6]    |
| IL-23-induced IFNy<br>Production | Human NK Cells                      | IC50      | 18.4 pM[5][6]   |
| IL-23-induced IFNy<br>Production | Whole Blood (Healthy Donors)        | IC50      | 11 pM[5][6]     |
| IL-23-induced IFNy<br>Production | Whole Blood<br>(Psoriasis Patients) | IC50      | 9 pM[5][6]      |

| Model                                                | Dosing                | Key Findings                                                                        |
|------------------------------------------------------|-----------------------|-------------------------------------------------------------------------------------|
| Trinitrobenzene Sulfonic Acid (TNBS)-induced Colitis | Oral, ≥ 0.3 mg/kg/day | Attenuated disease parameters.[2][5][6]                                             |
| IL-23-induced Skin<br>Inflammation                   | Oral                  | Inhibited skin thickening and gene induction of IL-17A, IL-17F, and IL-22.[1][5][6] |
| Ex vivo IL-23-stimulated IL-<br>17A Production       | Oral                  | Dose-dependent inhibition in whole blood.[5][6]                                     |

## **Experimental Protocols**

Detailed methodologies for the key preclinical experiments are outlined below.

A surface plasmon resonance (SPR) based assay was utilized to determine the binding affinity of JNJ-77242113 to the human IL-23 receptor. Recombinant human IL-23R was immobilized on a sensor chip, and various concentrations of JNJ-77242113 were flowed over the surface.



The association and dissociation rates were measured to calculate the equilibrium dissociation constant (KD).



Click to download full resolution via product page

**Caption:** Surface Plasmon Resonance Experimental Workflow.

To assess the functional inhibitory activity of JNJ-77242113, human peripheral blood mononuclear cells (PBMCs) or whole blood were used.

- Cell Preparation: PBMCs were isolated from healthy donors or psoriasis patients.
- Compound Treatment: Cells were pre-incubated with varying concentrations of JNJ-77242113.
- Stimulation: Cells were then stimulated with recombinant human IL-23.
- Endpoint Measurement:
  - o Proximal Signaling: Phosphorylation of STAT3 (pSTAT3) was measured by flow cytometry.
  - Downstream Cytokine Production: Levels of interferon-gamma (IFNy) in the supernatant were quantified by ELISA.
- Data Analysis: IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation.

This model was used to evaluate the in vivo efficacy of orally administered JNJ-77242113 in an inflammatory bowel disease model.



- Induction of Colitis: Colitis was induced in rats by intrarectal administration of trinitrobenzene sulfonic acid (TNBS).
- Treatment: Rats were orally dosed with JNJ-77242113 or vehicle daily.
- Monitoring: Body weight, stool consistency, and other clinical signs were monitored daily.
- Endpoint Analysis: At the end of the study, colon tissue was collected for macroscopic and histological scoring of inflammation.

This model assessed the ability of JNJ-77242113 to inhibit IL-23-mediated skin inflammation.

- Induction of Inflammation: Rats received intradermal injections of recombinant rat IL-23 to induce localized skin inflammation.
- Treatment: JNJ-77242113 was administered orally.
- Endpoint Measurement:
  - Skin Thickness: Ear or skin thickness was measured using calipers.
  - Gene Expression: Skin biopsies were taken to quantify the mRNA levels of IL-17A, IL-17F, and IL-22 by quantitative real-time PCR (qRT-PCR).







Click to download full resolution via product page

Caption: In Vivo Preclinical Model Workflows.

### **Translational Pharmacodynamics**

The preclinical pharmacodynamic findings for JNJ-77242113 have shown successful translation to early clinical studies in healthy human volunteers.[1][8] Oral administration of JNJ-77242113 in humans resulted in a dose-dependent inhibition of ex vivo IL-23-stimulated IFNy production in whole blood, consistent with the observations in preclinical models.[1][5][6] This provides strong evidence for the potential of JNJ-77242113 as an oral therapy for IL-23-driven diseases.[1][6]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Protagonist Reports Positive Results from Phase 1 and Pre-clinical Studies of Oral Interleukin-23 Receptor Antagonist JNJ-2113 - BioSpace [biospace.com]
- 3. Janssen Announces Positive Topline Results for JNJ-2113 a Novel, First and Only Oral IL-23 Receptor Antagonist Peptide in Development for Moderate-to-Severe Plaque Psoriasis [jnj.com]
- 4. peptidesciences.com [peptidesciences.com]
- 5. researchgate.net [researchgate.net]
- 6. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Translational Pharmacokinetics of Icotrokinra, a Targeted Oral Peptide that Selectively Blocks Interleukin-23 Receptor and Inhibits Signaling PMC [pmc.ncbi.nlm.nih.gov]
- 8. firstwordpharma.com [firstwordpharma.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Preclinical Pharmacodynamics of JNJ-77242113 (icotrokinra)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673071#jnj-5207852-pharmacodynamics-in-preclinical-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com